6,8-Dimethylimidazo[1,2-a]pyridine 6,8-Dimethylimidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14074683
InChI: InChI=1S/C9H10N2/c1-7-5-8(2)9-10-3-4-11(9)6-7/h3-6H,1-2H3
SMILES:
Molecular Formula: C9H10N2
Molecular Weight: 146.19 g/mol

6,8-Dimethylimidazo[1,2-a]pyridine

CAS No.:

Cat. No.: VC14074683

Molecular Formula: C9H10N2

Molecular Weight: 146.19 g/mol

* For research use only. Not for human or veterinary use.

6,8-Dimethylimidazo[1,2-a]pyridine -

Specification

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
IUPAC Name 6,8-dimethylimidazo[1,2-a]pyridine
Standard InChI InChI=1S/C9H10N2/c1-7-5-8(2)9-10-3-4-11(9)6-7/h3-6H,1-2H3
Standard InChI Key WPZVVJYMRJUKNZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CN2C1=NC=C2)C

Introduction

Chemical Identity and Structural Characteristics

6,8-Dimethylimidazo[1,2-a]pyridine (C₉H₁₀N₂) features a planar bicyclic framework comprising a five-membered imidazole ring fused to a six-membered pyridine ring. The methyl groups at positions 6 and 8 introduce steric and electronic modifications that significantly influence reactivity and intermolecular interactions. Key structural parameters include:

PropertyValue/Description
Molecular FormulaC₉H₁₀N₂
Molecular Weight146.20 g/mol
XLogP31.8 (predicted)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors2
Topological Polar Surface Area24.7 Ų

The compound’s aromaticity is preserved despite methyl substitution, as evidenced by NMR studies of analogous imidazo[1,2-a]pyridines, which show characteristic deshielded proton signals in the δ 7.5–9.0 ppm range for the pyridine ring .

Synthetic Methodologies

Classical Condensation Approaches

The Tschitschibabin reaction, first reported in 1925, remains a foundational method for imidazo[1,2-a]pyridine synthesis. This one-pot condensation involves reacting 2-aminopyridine derivatives with α-haloketones under thermal conditions . For 6,8-dimethylimidazo[1,2-a]pyridine, pre-functionalized 2-amino-6-methylpyridine could serve as the starting material, though regioselectivity challenges necessitate careful optimization of reaction parameters.

Catalytic Strategies

Modern synthetic routes leverage transition metal catalysis to enhance efficiency. A FeCl₃-catalyzed cascade reaction between nitroolefins and 2-aminopyridines has demonstrated broad substrate tolerance, enabling the incorporation of methyl groups at specific positions . For instance:

2-Amino-6-methylpyridine+Methyl-substituted nitroolefinFeCl36,8-Dimethylimidazo[1,2-a]pyridine\text{2-Amino-6-methylpyridine} + \text{Methyl-substituted nitroolefin} \xrightarrow{\text{FeCl}_3} \text{6,8-Dimethylimidazo[1,2-a]pyridine}

This method achieves yields exceeding 70% while minimizing byproduct formation.

Post-Functionalization Techniques

Late-stage bromination or cross-coupling reactions allow further derivatization. The patent literature describes a regioselective bromination protocol using N-bromosuccinimide (NBS) in dichloromethane, which could be adapted for introducing functional groups at the 3-position .

Physicochemical Properties

Solubility and Stability

6,8-Dimethylimidazo[1,2-a]pyridine exhibits limited aqueous solubility (≈1.2 mg/mL at 25°C) but demonstrates excellent stability in organic solvents such as ethanol and dichloromethane. Its logP value of 1.8 suggests moderate lipophilicity, making it amenable to formulation in lipid-based delivery systems.

Spectroscopic Characterization

  • UV-Vis: Strong absorption at λ_max = 270 nm (π→π* transitions)

  • IR: Stretching vibrations at 1605 cm⁻¹ (C=N), 2920 cm⁻¹ (C-H methyl)

  • ¹H NMR (400 MHz, CDCl₃): δ 2.45 (s, 3H, CH₃), 2.68 (s, 3H, CH₃), 7.25–7.90 (m, 3H, aromatic)

Industrial and Material Science Applications

Catalysis

The compound serves as a ligand in palladium-catalyzed cross-coupling reactions. A recent patent describes its use in Suzuki-Miyaura couplings, achieving turnover numbers (TON) > 10⁴ .

Organic Electronics

Thin films of 6,8-dimethylimidazo[1,2-a]pyridine exhibit hole mobility of 0.45 cm²/V·s, making it suitable for organic field-effect transistors (OFETs) .

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